- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
95656-88-5 structure
Product Name:Benzyl 3-hydroxypyrrolidine-1-carboxylate
Numero CAS:95656-88-5
MF:C12H15NO3
MW:221.252403497696
MDL:MFCD08061949
CID:61795
PubChem ID:560953
Update Time:2025-06-08
Benzyl 3-hydroxypyrrolidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- PB17468
- SY002311
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- J-524163
- MFCD07368258
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
- MDL: MFCD08061949
- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- Chiave InChI: MBLJFGOKYTZKMH-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 221.10519334g/mol
- Massa monoisotopica: 221.10519334g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 370.7°C at 760 mmHg
- Punto di infiammabilità: 178℃
- Indice di rifrazione: 1.589
- PSA: 49.77000
- LogP: 1.32770
- Pressione di vapore: No data available
Benzyl 3-hydroxypyrrolidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:2-8 °C
Benzyl 3-hydroxypyrrolidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57602-5/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 5g |
$49 | 2023-09-16 | |
| AstaTech | 57602-25/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 25g |
$180 | 2023-09-16 | |
| AstaTech | 57602-100/G |
N-CBZ-3-HYDROXYPYRROLIDINE |
95656-88-5 | 96% | 100/G |
$225 | 2021-07-03 | |
| Fluorochem | 049032-1g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049032-5g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049032-10g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 10g |
£51.00 | 2022-03-01 | |
| Fluorochem | 049032-25g |
N-Cbz-3-Hydroxypyrrolidine |
95656-88-5 | 95% | 25g |
£102.00 | 2022-03-01 | |
| Chemenu | CM109216-100g |
benzyl 3-hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 95% | 100g |
$211 | 2021-08-06 | |
| TRC | B535218-10mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 10mg |
45.00 | 2021-08-16 | ||
| TRC | B535218-50mg |
Benzyl 3-Hydroxypyrrolidine-1-carboxylate |
95656-88-5 | 50mg |
60.00 | 2021-08-16 |
Benzyl 3-hydroxypyrrolidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Riferimento
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Riferimento
- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Riferimento
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Riferimento
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Riferimento
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Riferimento
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Riferimento
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Riferimento
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 h, rt
Riferimento
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Riferimento
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- Benzyl 3-oxopyrrolidine-1-carboxylate
- pyrrolidin-3-ol;hydrochloride
- Dibenzyl Dicarbonate
- (3R)-pyrrolidin-3-ol
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
Numero d'ordine:A11164
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:13
Prezzo ($):374.0
Email:sales@amadischem.com
Benzyl 3-hydroxypyrrolidine-1-carboxylate Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Prodotti correlati
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
Purezza:99%
Quantità:100g
Prezzo ($):374.0